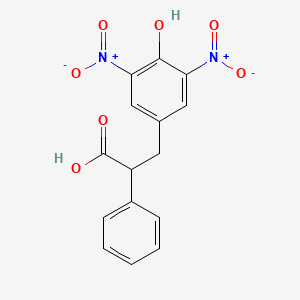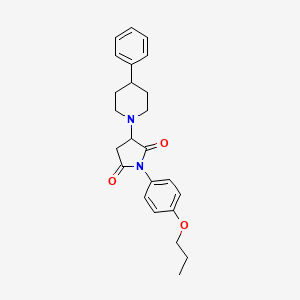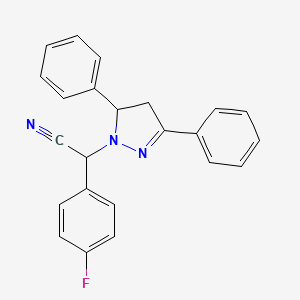![molecular formula C15H16Cl2N4OS B11052313 1-(3,4-dichlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11052313.png)
1-(3,4-dichlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a propyl chain, and a thioxo group integrated into a hexahydropyrimido[4,5-d]pyrimidine scaffold.
Preparation Methods
The synthesis of 1-(3,4-dichlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the dichlorophenyl group: This step often involves a substitution reaction where a dichlorophenyl moiety is introduced into the pyrimidine core.
Addition of the propyl chain: This can be achieved through alkylation reactions.
Incorporation of the thioxo group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3,4-dichlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove oxygen or introduce hydrogen into the molecule.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing groups in the molecule.
Thiolation: This reaction introduces sulfur into the molecule, often using thiolating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-dichlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as CDK2, which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the MAPK signaling pathway and other kinase-related pathways .
Comparison with Similar Compounds
1-(3,4-dichlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit anticancer properties and share a similar pyrimidine core.
Triazolo[4,5-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory activity and are used in similar medicinal chemistry applications.
The uniqueness of this compound lies in its specific structural features and its potent biological activity against certain cancer cell lines .
Properties
Molecular Formula |
C15H16Cl2N4OS |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H16Cl2N4OS/c1-2-5-20-7-10-13(18-8-20)21(15(23)19-14(10)22)9-3-4-11(16)12(17)6-9/h3-4,6,18H,2,5,7-8H2,1H3,(H,19,22,23) |
InChI Key |
WONNDXTVIIGXQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(NC1)N(C(=S)NC2=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


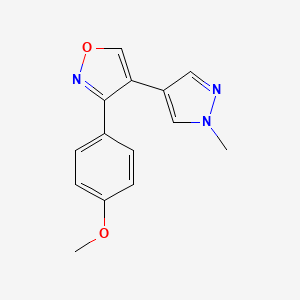
![Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11052232.png)
![methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11052242.png)

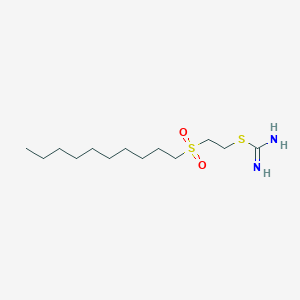
![10-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7,8,10-hexahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one](/img/structure/B11052265.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052272.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11052273.png)
![N-{[4-(propan-2-yl)cyclohexyl]carbonyl}methionine](/img/structure/B11052276.png)
![7-Imino-2,4,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile](/img/structure/B11052277.png)
![Carbamic acid, [2-[4,5-dimethoxy-2-[[(2-methyl-3-furanyl)carbonyl]amino]phenyl]ethyl]-, methyl ester](/img/structure/B11052279.png)
